Product packaging for 5,6beta-Epoxy-5beta-cholestane(Cat. No.:)

5,6beta-Epoxy-5beta-cholestane

Cat. No.: B1212240
M. Wt: 386.7 g/mol
InChI Key: OJFSRAVBTAGBIM-NBGJRJMZSA-N
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Description

Historical Perspectives on Steroidal Epoxide Research

The study of steroidal epoxides, a class of compounds that includes 5,6beta-Epoxy-5beta-cholestane, has a rich history rooted in the exploration of cholesterol metabolism and its potential links to disease. In the mid-20th century, cholesterol oxidation products came under scrutiny, with initial hypotheses suggesting they could be carcinogenic agents. umich.edu This was based on the understanding that epoxide groups can be reactive and potentially alkylate biological macromolecules. umich.edu However, extensive research eventually indicated that cholesterol-5,6-epoxides (5,6-ECs) did not exhibit potent carcinogenic properties in rodent models. umich.edu This shift in understanding pivoted research towards exploring their more nuanced roles in biochemistry and cell biology. The synthesis and reactivity of epoxides, in general, have been a cornerstone of organic chemistry, with their ring-strain-induced electrophilicity making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. uniroma1.itcrct-inserm.fr

Significance of Cholestane (B1235564) Derivatives in Fundamental Chemical and Biochemical Studies

Cholestane and its derivatives are fundamental molecules in the fields of geochemistry and biochemistry. Cholestane itself is a saturated steroid that can be formed by the diagenesis (chemical and physical changes during sediment consolidation) of cholesterol. nih.gov As cholesterol is produced almost exclusively by animals, the presence of cholestane in ancient rock formations is used as a biomarker, indicating the existence of animal life and the presence of molecular oxygen in the paleoenvironment. nih.gov

In a biochemical context, cholestane derivatives are crucial for understanding cellular functions and drug interactions. They are integral components of cell membranes, influencing fluidity and transport, and serve as precursors to essential biomolecules like steroid hormones and bile acids. ebi.ac.uk The rigid, tetracyclic structure of the cholestane skeleton provides a scaffold that can be chemically modified to probe biological systems. Researchers investigate how derivatives bind to proteins like human serum albumin, which provides insight into the molecular mechanisms governing drug metabolism and biological activity. ebi.ac.uk

Scope and Objectives of Research on this compound

Research on this compound, and its more frequently studied analogue cholesterol-5β,6β-epoxide (which has an additional hydroxyl group at the 3-beta position), is focused on its role as a metabolic product of cholesterol. It is recognized as the epoxide formed by the formal addition of an oxygen atom across the C5-C6 double bond of cholest-5-ene, with a specific beta-configuration at both carbon atoms. researchgate.netguidechem.com It has been identified as a metabolite in mice. researchgate.netguidechem.com

A primary objective of studying this compound is to understand its interaction with specific enzymes. It is a known substrate for the enzyme cholesterol-5,6-epoxide hydrolase (ChEH), which converts it into cholestane-3β,5α,6β-triol. ebi.ac.ukspectrabase.com This metabolic step is significant as it lies on a pathway that can lead to the formation of other bioactive molecules. ebi.ac.ukspectrabase.com Furthermore, studies have aimed to characterize its chemical reactivity, revealing that, unlike many other epoxides, it is surprisingly unreactive toward nucleophiles in the absence of a catalyst. This low reactivity distinguishes it from its 5,6α-isomer and has implications for its biological fate and potential as an alkylating agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B1212240 5,6beta-Epoxy-5beta-cholestane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(1S,2R,7S,9R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane

InChI

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

OJFSRAVBTAGBIM-NBGJRJMZSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@]5([C@@]3(CCCC5)C)O4)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C

Origin of Product

United States

Synthetic Methodologies and Chemical Preparation of 5,6beta Epoxy 5beta Cholestane and Analogues

Stereoselective Epoxidation Strategies for Δ5-Steroids

The inherent steric hindrance of the β-face of the steroid nucleus, primarily due to the angular methyl group at C10, typically directs electrophilic attacks, such as epoxidation with peroxyacids, to the α-face, yielding the 5α,6α-epoxide. uc.ptsigmaaldrich.com Consequently, achieving high yields of the 5β,6β-epoxide requires specialized synthetic strategies that can overcome this intrinsic preference.

Directed Epoxidation Techniques

The stereochemical outcome of the epoxidation of Δ5-steroids can be influenced by the presence of neighboring functional groups that can direct the oxidizing agent to a specific face of the molecule. This "directing effect" is a powerful tool for achieving stereocontrol.

For instance, the presence of an allylic 3β-hydroxy group can direct the epoxidation of the Δ4 double bond exclusively to the β-face. sigmaaldrich.com While this specific example pertains to the Δ4 position, the principle of a hydroxyl group directing an incoming electrophile to the syn-face is a well-established concept in steroid chemistry. In the context of Δ5-steroids, a 7α-hydroxyl group has been shown to direct epoxidation to the α-face, leading to a predominance of the α-epoxide. uc.pt Conversely, it has been observed that the faster the epoxidation reaction, the greater the formation of the product resulting from a hydroxyl syn-directed effect. uc.pt

Catalyst-Mediated Stereocontrol in Epoxide Formation

To achieve high β-selectivity in the epoxidation of Δ5-steroids, various catalytic systems have been developed. These catalysts are designed to approach the steroidal double bond from the more hindered β-face, overriding the inherent α-directing steric bias.

A notable example is the use of a novel ruthenium(II) bisoxazoline complex under aerobic conditions. uc.ptnih.gov This catalytic system has proven to be both regio- and stereoselective, affording 5β,6β-epoxides with a high degree of stereoselectivity (88-96%) in very good yields. uc.ptnih.gov The rationale behind this β-selectivity lies in the conformational change of the steroid nucleus upon complexation with the catalyst. The normally pseudo-trans-stereochemistry of the A-B ring junction bends, providing more space for the catalyst to approach from the β-face. nih.gov

Silica-supported cobalt catalysts, using molecular oxygen as the oxidant, also provide a general and environmentally friendly method for the β-epoxidation of a wide range of Δ5-steroids. Current time information in Bangalore, IN.rsc.org This method is both regio- and stereoselective, converting various steroids with different functional groups into the corresponding 5β,6β-epoxides in high yields and with high stereoselectivity. Current time information in Bangalore, IN.rsc.org

Furthermore, the combination of potassium permanganate (B83412) (KMnO4) with metal salts, such as Fe2(SO4)3·nH2O, in the solid phase has been shown to be a highly β-selective epoxidation reagent for Δ5-unsaturated steroids. rsc.org This one-step reaction provides 5β,6β-epoxides in good yields using low-cost reagents. The proposed mechanism involves the oxophilic metal ions favoring epoxide formation during the collapse of a manganate (B1198562) intermediate. rsc.org Porphyrin and ruthenium(II) bisoxazoline complexes have also demonstrated stereo-selective production of 5,6β-epoxycholestane. Current time information in Bangalore, IN.

Classical and Contemporary Approaches to Epoxide Synthesis

Beyond stereoselective strategies, a variety of reagents and methods are employed for the epoxidation of Δ5-steroids, each with its own advantages and characteristic selectivity.

Peracid-Mediated Epoxidations

Peroxyacids are classical reagents for the epoxidation of alkenes. In the case of Δ5-steroids, reagents like meta-chloroperbenzoic acid (mCPBA) typically yield the 5α,6α-epoxide as the major product due to the steric hindrance of the β-face. uc.ptnih.gov However, reaction conditions can be tuned to alter selectivity. For example, the epoxidation of 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA) with mCPBA on activated silica (B1680970) selectively yields the 5,6-epoxy derivative. lboro.ac.uk

Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) is another effective peracid-type oxidant. Current time information in Bangalore, IN.lboro.ac.uk It has been used for the selective 5,6-epoxidation of steroids. Current time information in Bangalore, IN. A sequential approach using MMPP for epoxidation followed by a bismuth-catalyzed ring-opening has been developed for the preparation of 5α,6β-dihydroxysteroids from Δ5-steroids. researchgate.net

OxidantTypical Selectivity for Δ5-SteroidsReference
m-Chloroperbenzoic acid (mCPBA)Predominantly 5α,6α-epoxide uc.ptnih.gov
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP)Effective for 5,6-epoxidation Current time information in Bangalore, IN.lboro.ac.uk

Ketone-Catalyzed Oxidations

A significant advancement in the β-selective epoxidation of Δ5-steroids is the use of ketone-catalyzed oxidations. Current time information in Bangalore, IN. These methods are generally environmentally friendly and provide excellent β-selectivity.

A common system employs a ketone catalyst in conjunction with Oxone (potassium peroxymonosulfate) as the terminal oxidant. Current time information in Bangalore, IN. This approach has been successfully applied to a wide range of Δ5-unsaturated steroids, including those with various functional groups, to produce the corresponding 5β,6β-epoxides with high yields and selectivities. Current time information in Bangalore, IN. The active oxidizing species in these reactions is a dioxirane, generated in situ from the ketone and Oxone. The use of a bulky alpha-substituted ketone in the presence of Oxone has been specifically noted for the stereo-selective production of 5,6β-epoxycholestane. Current time information in Bangalore, IN. A patent also describes a method for producing predominantly 5β,6β-epoxides of Δ5-unsaturated steroids using specific ketones as catalysts with an oxidizing agent, or by using certain dioxiranes directly. researchgate.net

Catalyst SystemProduct SelectivityReference
Ketone / OxoneExcellent β-selectivity for 5β,6β-epoxides Current time information in Bangalore, IN.
Bulky α-substituted ketone / OxoneStereo-selective for 5,6β-epoxycholestane Current time information in Bangalore, IN.
Specific ketones / Oxidizing agent or DioxiranesPredominantly 5β,6β-epoxides researchgate.net

Preparation of Deuterated and Fluorinated Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of 5,6β-epoxy-5β-cholestane is essential for various studies, including the elucidation of metabolic pathways and reaction mechanisms. Deuterated and fluorinated analogues are particularly valuable as internal standards for quantification by mass spectrometry and as probes for enzymatic and chemical processes. lookchem.com

The preparation of deuterated analogues of oxygenated cholesterol derivatives has been reported, facilitating their identification and quantification. uc.ptresearchgate.netlookchem.com For instance, deuterated oxysterols are used as internal standards for accurate quantification by gas-liquid chromatography coupled to mass spectrometry (GC/MS). researchgate.net Solutions of newly synthesized compounds are often prepared in deuterated solvents like deuterochloroform (CDCl3) for NMR analysis, which can also aid in structural elucidation. nih.gov A PhD thesis has mentioned the synthesis of 5,6-epoxycholestane with deuterium (B1214612) oxide. lboro.ac.uk

The synthesis of fluorinated analogues of cholesterol in the A and B rings has also been described, with these compounds intended to act as probes for cholesterol metabolism. rsc.orgresearchgate.netrsc.org Various methods have been employed to introduce fluorine into the steroid skeleton. For example, 4,4-difluorocholestan-3β-ol was synthesized from 3β-acetoxycholestan-4-one, which was generated via an acid-catalyzed rearrangement of 4,5-epoxycholestan-3-one, followed by treatment with diethylaminosulfur trifluoride (DAST). rsc.orgresearchgate.net Other fluorinating agents like 1-fluoropyridinium triflate have been used to synthesize fluorinated cholestanones from silyl (B83357) enol ethers. rsc.orgresearchgate.netrsc.org The conversion of an epoxide to a fluorohydrin using boron trifluoride etherate has also been reported. researchgate.net

Isotopic LabelSynthetic ApproachApplicationReference
DeuteriumUse of deuterated solvents/reagentsInternal standards for MS, mechanistic studies uc.ptnih.govresearchgate.netlookchem.comresearchgate.net
FluorineRearrangement of epoxides followed by fluorination (e.g., with DAST)Probes for metabolism, mechanistic studies rsc.orgresearchgate.netrsc.org

Isolation and Purification Techniques for Steroidal Epoxides in Research

The isolation and purification of 5,6β-Epoxy-5β-cholestane and its analogues are critical steps in their synthesis and characterization, necessitating the use of various chromatographic and separation techniques. The choice of method is often dictated by the scale of the preparation, the complexity of the reaction mixture, and the required purity of the final product.

A common challenge in the purification of 5,6-epoxycholestanes is the separation of the α and β diastereomers, which often exhibit very similar physical properties. rsc.org The successful isolation of these epoxides from reaction byproducts and unreacted starting materials relies heavily on chromatographic methods.

Chromatographic Methods

Chromatography is the cornerstone for the purification of steroidal epoxides. Techniques ranging from classical column chromatography to more advanced high-performance liquid chromatography (HPLC) are routinely employed.

Column Chromatography: Gravity or flash column chromatography is frequently the first step in the purification of crude reaction mixtures containing 5,6β-Epoxy-5β-cholestane and its derivatives. rsc.orgscribd.comcdnsciencepub.com Silica gel is the most common stationary phase used for this purpose. cdnsciencepub.com The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of non-polar to moderately polar solvents, such as mixtures of hexane (B92381) and ethyl acetate, is often used to first elute non-polar impurities and then the desired epoxide. For instance, the separation of cholesterol-5α,6α-epoxide and cholesterol-5β,6β-epoxide has been achieved using flash column chromatography with neutral silica gel and an eluent system of ethyl acetate-hexane (1:2 v/v). rsc.org In some cases, for more polar analogues, different stationary phases like silica gel functionalized with amino groups (NH2) have been utilized. rsc.org

Table 1: Column Chromatography Conditions for Steroidal Epoxide Purification

Compound(s) Stationary Phase Eluent System Reference
Cholesterol-5α,6α-epoxide and Cholesterol-5β,6β-epoxide Neutral SiO₂ Ethyl acetate-hexane (1:2 v/v) rsc.org
Pregnenolone-5α,6α-epoxide and Pregnenolone-5β,6β-epoxide SiO₂ functionalized with NH Ethyl acetate-hexane (2:1 v/v) rsc.org
3β,6β,19-Triacetoxy-5α-cholestane and related compounds Silica gel Benzene cdnsciencepub.com

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the rapid analysis of reaction progress and for the preliminary identification of products in a mixture. aocs.orgnih.govslu.se It is also used to determine the optimal solvent system for column chromatography. slu.se For visualization, spots on the TLC plate are often revealed by spraying with a corrosive agent like concentrated sulfuric acid followed by heating, or by using UV light if the compounds are UV-active. nih.govslu.se While TLC is excellent for qualitative assessment, it is generally not used for accurate quantification of steroidal epoxides. slu.se

High-Performance Liquid Chromatography (HPLC): For analytical quantification and high-purity preparative separation of steroidal epoxides, HPLC is the method of choice. google.comresearchgate.net Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC, often using a C18 column, is particularly useful for separating epimers. google.com Isocratic elution with a mobile phase such as acetonitrile (B52724) and water is a common approach. google.comnih.gov For the detection of steroidal epoxides, which may lack a strong UV chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) are utilized in addition to UV detectors. dss.go.th The derivatization of epoxides can also be performed to enhance their detection by UV or fluorescence detectors. nih.gov

Table 2: HPLC Conditions for Steroidal Epoxide Analysis

Column Mobile Phase Detection Application Reference
Reversed-phase (C18) Acetonitrile:Water (30:70) Not specified Preparative separation of steroid epimers google.com
Supelcosil LC-18-S 40% (v/v) Acetonitrile in water UV (278 nm) Quantification of derivatized epoxides nih.gov
Not specified Not specified UV, ELSD Analysis of oxidized cholesterol derivatives dss.go.th

Preliminary Purification and Sample Preparation

Prior to chromatography, especially when isolating steroidal epoxides from complex biological or food matrices, a preliminary purification or enrichment step is often necessary.

Saponification: To release sterols and their oxides from esterified forms in lipid-rich samples, saponification is employed. This involves hydrolysis with a base, such as potassium hydroxide (B78521) in ethanol. Both cold (room temperature for an extended period) and hot (elevated temperature for a shorter time) saponification methods are used, though hot saponification can sometimes lead to the degradation of certain epoxides. slu.se

Solid-Phase Extraction (SPE): Following saponification, SPE is a common technique to enrich the fraction containing the steroidal epoxides and remove interfering substances. slu.se The crude extract is passed through a cartridge, often containing silica gel or a C18 sorbent, and the desired compounds are selectively eluted.

Crystallization

After chromatographic purification, crystallization can be used as a final step to obtain highly pure crystalline material. nih.gov The choice of solvent for crystallization is critical and is determined empirically. This technique is particularly useful for obtaining material suitable for X-ray crystallographic analysis to confirm the stereochemistry of the epoxide.

Chemical Reactivity and Transformation Mechanisms of 5,6beta Epoxy 5beta Cholestane

Acid-Catalyzed Rearrangements and Skeletal Transformationsmdpi.comresearchgate.net

The acid-catalyzed reactions of 5,6β-Epoxy-5β-cholestane are characterized by significant skeletal rearrangements, including the notable "backbone" rearrangement. mdpi.comresearchgate.net These transformations are highly sensitive to reaction conditions such as the solvent, temperature, and the nature of the starting epoxide and its substituents. mdpi.com

Influence of Electronic and Steric Factors on Rearrangement Pathwaysmdpi.comresearchgate.net

The stereochemistry of the epoxide ring is a critical factor governing its reactivity. The 5β,6β-stereochemistry is essential for the 1,3-syn-diaxial interactions with the angular 10β-methyl group, a steric strain that is relieved during rearrangement. mdpi.com This inherent strain in the 5β,6β-epoxide makes it susceptible to rearrangements that are not observed in its 5α,6α-diastereomer under identical conditions. mdpi.com While both diastereomers possess similar electronic effects, the significant steric factors and the resulting changes in the torsion angle of the steroid nucleus in the 5β,6β-epoxide are believed to be the primary drivers for its unique reactivity. mdpi.com The presence of substituents at C-17 can also influence the course of these rearrangements. mdpi.com For instance, the reaction of 3,3-Ethylene dioxy-5,6β-epoxy-5β-cholestane with BF3-etherate leads to a rearranged monomeric product. researchgate.net

Mechanistic Elucidation of Acid-Catalyzed Epoxide Openingmdpi.comlibretexts.org

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide susceptible to nucleophilic attack. libretexts.org In the case of 5,6β-epoxysteroids, treatment with bismuth(III) salts, such as Bi(OTf)₃·xH₂O, in solvents like 1,4-dioxane (B91453) at elevated temperatures, can catalyze a "backbone" rearrangement. mdpi.com This process leads to the formation of 5β-methyl-Δ⁹⁽¹⁰⁾-19-norsteroids. mdpi.com The mechanism involves a series of Wagner-Meerwein type shifts. Interestingly, the "backbone" rearrangement of the 5β,6β-epoxide group can occur preferentially over other potential rearrangements within the molecule. mdpi.com The resulting rearranged products often exhibit an unusual A/B ring trans-fused (5β,10α) steroid structure. mdpi.com

Base-Catalyzed Reactions and Elimination Pathwayscdnsciencepub.comscispace.com

The reactions of 5,6β-Epoxy-5β-cholestane with strong bases primarily lead to elimination products. cdnsciencepub.com The choice of base is crucial, as not all strong bases are effective in promoting these reactions.

Regioselectivity and Stereospecificity in Base-Induced Eliminationscdnsciencepub.com

Studies have shown that among strong bases like potassium tert-butoxide, LDA, and LDEA, only LDEA (lithium diethylamide) effectively induces product formation from steroidal epoxides. cdnsciencepub.com The primary reaction observed is a β-elimination, resulting in the formation of a β-hydroxy olefin. cdnsciencepub.com The regioselectivity of this elimination is consistent with a mechanism that involves the removal of a hydrogen atom located syn to the epoxide oxygen. cdnsciencepub.com

Effect of Proximate Substituents on Reaction Outcomesresearchgate.netcdnsciencepub.com

The presence of nearby polar substituents can exert a directing influence on the outcome of base-catalyzed reactions. cdnsciencepub.com For example, a hydroxyl group at the C-3 position can influence the regioselectivity of the elimination reaction. cdnsciencepub.com The conformational and electronic effects of substituents at C-3 play a significant role in the reaction pathways. researchgate.net For instance, the reaction of 3β-mesyloxycholestane-5α,6β-diol 6-monoacetate with potassium t-butoxide initially forms 3α,5α-oxycholestan-6β-ol, which then rearranges to 5β,6β-epoxycholestan-3-ol. cdnsciencepub.com

Nucleophilic Ring-Opening Reactionslibretexts.orgnih.govthieme-connect.de

The strained three-membered ring of epoxides makes them susceptible to ring-opening by various nucleophiles. libretexts.orgthieme-connect.dekhanacademy.org However, 5,6β-Epoxy-5β-cholestane exhibits a surprising lack of reactivity towards nucleophiles under non-catalytic conditions. nih.govnih.gov

Under catalytic conditions, the nucleophilic ring-opening can proceed. For instance, the Ritter reaction of 5β,6β-epoxysteroids with nitriles in the presence of bismuth(III) salts yields vic-acylamino-hydroxy products. mdpi.com This reaction is both stereo- and regioselective, resulting from a trans-diaxial ring opening. mdpi.comresearchgate.net However, under certain conditions, such as with boron trifluoride etherate and acetonitrile (B52724), 3β-acetoxy-5,6β-epoxy-5β-cholestane can yield a complex mixture of products. researchgate.net

In contrast, its diastereomer, 5,6α-epoxy-cholesterol, reacts with nucleophiles like 2-aminoethanol or mercaptoethanol under catalytic conditions to form cholestan-3β,5α-diol-6β-substituted compounds through a trans-diaxial mechanism. nih.gov The 5,6β-epoxide remains unreactive under the same conditions. nih.gov This difference in reactivity highlights the profound influence of the epoxide's stereochemistry. The highly substituted nature of the epoxide, with C5 being fully substituted and C6 being a tertiary center hindered by the C19β-methyl group and the axial C-H at C9, contributes to its low reactivity towards SN2 attack. mdpi.com

The reaction of 6β-bromo-4β,5-epoxy-5β-cholestan-3β-ol with lithium aluminium hydride provides an example of a reductive rearrangement, proceeding through a diol intermediate to form a 4,5-seco-4,6-cyclo-steroid derivative. publish.csiro.aupublish.csiro.au

Table of Reaction Products:

Starting MaterialReagents and ConditionsMajor Product(s)Reference(s)
5β,6β-Epoxysteroids (cholestane, androstane, pregnane (B1235032) series)Bi(OTf)₃·xH₂O, 1,4-dioxane, 80°C5β-methyl-Δ⁹⁽¹⁰⁾-19-norsteroids mdpi.com
3,3-Ethylene dioxy-5,6β-epoxy-5β-cholestaneBF₃-etherateRearranged monomeric product researchgate.net
5,6β-EpoxycholestanesLDEAβ-hydroxy olefin cdnsciencepub.com
3β-Acetoxy-5,6β-epoxy-5β-cholestaneAcetonitrile, Boron trifluoride etherateComplex mixture researchgate.net
6β-Bromo-4β,5-epoxy-5β-cholestan-3β-olLithium aluminium hydride, THF4,5-seco-4,6-cyclo-6β-cholestane-3β,5α-diol publish.csiro.aupublish.csiro.au

Enzymatic Analogs of Nucleophilic Attack (e.g., Hydrolase Activity)

While the chemical reactivity of 5,6β-epoxycholestane towards nucleophiles is low, a specific enzymatic pathway exists for its transformation in biological systems. This pathway serves as an analogue to a nucleophilic attack, with water acting as the nucleophile. The enzyme responsible is cholesterol-5,6-oxide hydrolase (ChEH), which catalyzes the hydrolysis of the epoxide ring. nih.govcaymanchem.com

The ChEH enzyme acts on both the 5,6α- and 5,6β-epoxide diastereomers. caymanchem.com In the case of the 3β-hydroxy derivative, 5,6β-epoxy-5β-cholestan-3β-ol, the enzyme facilitates the addition of a water molecule across the epoxide. This reaction is highly stereospecific and results in the formation of a single product, cholestane-3β,5α,6β-triol. caymanchem.commasterorganicchemistry.comresearchgate.net The obligatory role of ChEH underscores the inherent stability of the epoxide ring, which resists spontaneous hydrolysis. biotrend.com This enzymatic hydration is a critical metabolic step, converting the epoxide into a triol that can be further metabolized in the body. researchgate.netcdnsciencepub.com

Table 2: Enzymatic Hydrolysis of 5,6β-Epoxy-5β-cholestan-3β-ol
SubstrateEnzymeNucleophileProductReference
5,6β-Epoxy-5β-cholestan-3β-olCholesterol-5,6-oxide hydrolase (ChEH)H₂OCholestane-3β,5α,6β-triol caymanchem.commasterorganicchemistry.com

Oxidative and Reductive Transformations of the Epoxide Ring

Beyond nucleophilic additions, the epoxide ring of 5,6β-Epoxy-5β-cholestane can undergo various transformations involving oxidation or reduction. These reactions can lead to a range of products, including diols, dienes, or rearranged carbonyl compounds.

Reductive Transformations The reduction of steroidal epoxides is a key method for producing specific alcohol and alkene derivatives. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used to open epoxide rings. biotrend.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on one of the epoxide carbons, following an SN2 mechanism, which results in the formation of an alcohol after an aqueous workup. vaia.com

In a specific application, the reductive opening of 5β,6β-epoxycholestan-3β-yl acetate (B1210297) with lithium aluminum hydride has been shown to selectively generate cholesta-5,7-dien-3-yl acetate. smolecule.com This transformation proceeds through a stereospecific elimination pathway rather than simple reduction to a diol, highlighting how reaction conditions and substrate structure can dictate the outcome. In other steroidal systems, the regioselectivity of hydride attack (e.g., using LiAlH₄, LiBH₄, or borane (B79455) complexes) can be controlled to produce different deoxy-derivatives, with the choice of reagent determining whether the attack occurs at the more or less sterically hindered carbon. koreascience.kr

Oxidative Transformations Oxidative transformations of the epoxide ring itself are less common than its formation from an alkene. However, rearrangements catalyzed by acids can lead to products in a higher oxidation state, such as ketones or aldehydes. For instance, acid-catalyzed rearrangement of the related 4,5-epoxycholestan-3-one is a known method to produce 3β-acetoxycholestan-4-one. rsc.org While a direct oxidation of the 5,6β-epoxide is not widely documented, its metabolic product, cholestane-3β,5α,6β-triol, can be further oxidized. In cancer cells, the triol is metabolized by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD2) to form 6-oxo-cholestan-3β,5α-diol (OCDO), demonstrating an oxidative transformation downstream of the initial epoxide hydrolysis. cdnsciencepub.com

Table 3: Examples of Reductive and Oxidative Transformations
Starting MaterialReagent/ConditionTransformation TypeMajor ProductReference
5β,6β-Epoxycholestan-3β-yl acetateLithium aluminum hydride (LiAlH₄)Reductive Opening / EliminationCholesta-5,7-dien-3-yl acetate smolecule.com
General EpoxidesLithium aluminum hydride (LiAlH₄), then H₂OReductionAlcohols vaia.com
Cholestane-3β,5α,6β-triol (Product of Epoxide Hydrolysis)11β-hydroxysteroid dehydrogenase type 2 (HSD2)Oxidation6-oxo-cholestan-3β,5α-diol cdnsciencepub.com
4,5-Epoxycholestan-3-one (Analogous Steroidal Epoxide)Acid CatalystOxidative Rearrangement3β-Acetoxycholestan-4-one rsc.org

Biochemical Pathways and Enzymatic Metabolism of 5,6beta Epoxy 5beta Cholestane

Non-Enzymatic Formation in Biological Systems

The formation of 5,6β-Epoxy-5β-cholestane in biological systems occurs spontaneously, without direct enzymatic catalysis, primarily through oxidation reactions involving cholesterol.

Free Radical Oxidation and Lipid Peroxidation Mechanisms

5,6β-Epoxy-5β-cholestane, along with its α-isomer, is a recognized product of the free radical-mediated oxidation of cholesterol. researchgate.netmedchemexpress.com This process is initiated when reactive oxygen species (ROS) attack the unstable double bond at the 5,6-position of the cholesterol molecule. sfrbm.org In the context of lipid peroxidation, peroxyl radicals (LOO•) can react with the cholesterol double bond, leading to the formation of the epimeric 5,6-epoxides. acs.org This non-enzymatic pathway is a key source of these oxysterols in biological membranes and lipoproteins. sfrbm.org The process begins with the abstraction of an allylic hydrogen from cholesterol, initiating a chain reaction that, in the presence of oxygen, leads to the formation of various oxidation products, including the 5,6-epoxides. acs.org

Auto-oxidation Processes of Cholesterol

Auto-oxidation, defined as oxidation occurring in the presence of free reactive oxygen species without enzymatic involvement, is a major route for the generation of cholesterol-5,6-epoxides. researchgate.net These epoxides are among the principal products of cholesterol autoxidation. researchgate.netpnas.org Studies on the thermo-oxidation of cholesterol have shown the formation of both 5,6α- and 5,6β-epoxides, confirming their origin from spontaneous oxidation processes. scielo.org.mx While cholesterol itself is less susceptible to oxidation than polyunsaturated phospholipids, its abundance in membranes makes this a significant process. sfrbm.org The auto-oxidation of cholesterol can occur in various states, including crystalline, solid, or in aqueous dispersion, consistently yielding 5,6-epoxide isomers. scielo.org.mx

Enzymatic Hydrolysis by Cholesterol-5,6-Epoxide Hydrolase (ChEH)

The primary metabolic route for the detoxification of 5,6β-Epoxy-5β-cholestane is its hydrolysis by the enzyme Cholesterol-5,6-epoxide hydrolase (ChEH). researchgate.net This enzyme converts the epoxide into a less reactive diol.

Molecular Characterization and Subunit Composition of ChEH (e.g., DHCR7, EBP)

Cholesterol-5,6-epoxide hydrolase (ChEH), also known as the microsomal antiestrogen (B12405530) binding site (AEBS), is not a single protein but a hetero-oligomeric complex. pnas.orgwikipedia.orgnih.gov Molecular characterization has revealed that it is composed of two key protein subunits that are also enzymes in the cholesterol biosynthesis pathway. pnas.orgwikipedia.orgucanr.edu

The two primary components are:

3β-hydroxysterol-Δ8-Δ7-isomerase (D8D7I) : Also known as the Emopamil Binding Protein (EBP), this subunit is considered the catalytic component of the ChEH complex. wikipedia.orgfrontiersin.org

3β-hydroxysterol-Δ7-reductase (DHCR7) : This subunit is thought to function as a regulatory component of the complex. wikipedia.orguniprot.org

Research has shown that the co-expression of both D8D7I (EBP) and DHCR7 is necessary to fully reconstitute ChEH activity, indicating that the formation of a dimer between these two proteins is required for its function. pnas.orgnih.gov Single knockdown of either subunit only partially inhibits ChEH activity, while silencing both nearly abolishes it. pnas.orgnih.gov This complex is primarily localized to the endoplasmic reticulum of cells. pnas.orgwikipedia.org

Table 1: Subunit Composition of Cholesterol-5,6-Epoxide Hydrolase (ChEH)

Subunit NameAlternative NameGeneRole in ChEH ComplexPrimary Function in Cholesterol Synthesis
3β-hydroxysterol-Δ8-Δ7-isomeraseEmopamil Binding Protein (EBP)EBPCatalytic Subunit wikipedia.orgCatalyzes the isomerization of cholest-8(9)-en-3β-ol to lathosterol. frontiersin.orgresearchgate.net
3β-hydroxysterol-Δ7-reductase7-dehydrocholesterol (B119134) reductaseDHCR7Regulatory Subunit wikipedia.orgCatalyzes the final step, reducing 7-dehydrocholesterol to cholesterol. uniprot.orgijbs.com

Catalytic Mechanism of Epoxide Ring Hydration to Cholestanetriol

ChEH catalyzes the hydration of the epoxide ring of both 5,6β-epoxy-5β-cholestan-3β-ol and its alpha isomer, 5,6α-epoxy-5α-cholestan-3β-ol. wikipedia.orgexpasy.org The enzymatic reaction involves the addition of a water molecule across the oxirane ring, resulting in a single, unique product: cholestane-3β,5α,6β-triol. researchgate.netpnas.orgpnas.org

The reaction can be summarized as:

5,6β-epoxy-5β-cholestan-3β-ol + H₂O → 5α-cholestane-3β,5α,6β-triol wikipedia.orguniprot.orguniprot.org

5,6α-epoxy-5α-cholestan-3β-ol + H₂O → 5α-cholestane-3β,5α,6β-triol uniprot.orguniprot.org

The catalytic mechanism of ChEH is believed to differ from that of other well-characterized epoxide hydrolases, such as microsomal EH (mEH) and soluble EH (sEH). ucanr.eduucanr.edu While mEH and sEH typically proceed through a two-step mechanism involving a covalent alkyl-enzyme intermediate, attempts to demonstrate such an intermediate for ChEH have been unsuccessful. ucanr.eduwur.nl This suggests that ChEH may operate via a different mechanism, possibly an acid-catalyzed direct hydration of the epoxide, although the precise details are still under investigation. ucanr.eduwur.nl The product of the reaction, cholestane-3β,5α,6β-triol, acts as a competitive inhibitor of the enzyme. expasy.org

Modulation and Inhibition of ChEH Activity by Chemical Agents and Natural Substances

The activity of Cholesterol-5,6-epoxide hydrolase can be modulated and inhibited by a variety of compounds. wikipedia.org Given that ChEH is identical to the microsomal antiestrogen binding site (AEBS), ligands that bind to this site are effective inhibitors of the enzyme's hydrolytic activity. pnas.orgnih.gov There is a strong positive correlation between a ligand's affinity for the AEBS and its potency as a ChEH inhibitor. pnas.orgnih.gov

Inhibitors of ChEH include several classes of molecules:

Pharmaceutical Agents : The anticancer drug tamoxifen (B1202), a well-known ligand for the AEBS, is a potent inhibitor of ChEH. pnas.orgwikipedia.org

Oxysterols : Certain oxysterols, particularly those with modifications on the B-ring of the sterol nucleus, can inhibit ChEH activity. pnas.orgwikipedia.org These include the substrate's own metabolic product, cholestane-3β,5α,6β-triol, and other related compounds like 7-ketocholesterol. pnas.org

Natural Substances : Polyunsaturated fatty acids have been identified as natural inhibitors of ChEH. wikipedia.orgnih.gov

Table 2: Known Inhibitors of Cholesterol-5,6-Epoxide Hydrolase (ChEH)

Inhibitor ClassSpecific ExamplesReference
Pharmaceutical AgentsTamoxifen pnas.orgwikipedia.org
Ring B Oxysterols7-Ketocholesterol, 6-Ketocholestanol pnas.org
Reaction ProductCholestane-3β,5α,6β-triol pnas.orgexpasy.org
Natural Fatty AcidsPolyunsaturated fatty acids wikipedia.orgnih.gov

Further Metabolic Transformations of Cholestanetriol in Biochemical Models

Following its formation from the hydrolysis of cholesterol epoxides, cholestane-3β,5α,6β-triol (CT) serves as a substrate for further enzymatic modifications in various biochemical models. researchgate.netresearchgate.net In cancer cell lines, a notable metabolic pathway involves the conversion of CT into 6-oxo-cholestan-3β,5α-diol (OCDO), a compound also referred to as oncosterone. researchgate.netbiorxiv.org This oxidation reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase of type 2 (HSD2). researchgate.netresearchgate.net

Further studies using cancer cell lines, such as breast cancer (MCF7, MDA-231, MDA-468) and hepatoblastoma (HepG2) cells, have shown that both CT and its precursor epoxides can undergo hydroxylation. biorxiv.org The enzyme responsible for this modification is the cytochrome P450 enzyme CYP27A1, which hydroxylates these sterols at the C27 position on the side chain. biorxiv.org This suggests a metabolic grid where CT can be converted to either OCDO or 27-hydroxy-cholestane-3β,5α,6β-triol.

Another significant metabolic fate of cholestane-3β,5α,6β-triol observed in vitro is its conversion to a bile acid. In studies utilizing the human hepatoblastoma-derived cell line Hep G2, CT was shown to be metabolized into 3β,5α,6β-trihydroxycholanic acid. researchgate.net This transformation indicates that CT can enter the bile acid synthesis pathway, at least in this cellular model. researchgate.net

The table below summarizes the key metabolic transformations of cholestanetriol identified in these biochemical models.

PrecursorEnzymeMetaboliteBiochemical Model
Cholestane-3β,5α,6β-triol (CT)11β-hydroxysteroid dehydrogenase type 2 (HSD2)6-oxo-cholestan-3β,5α-diol (OCDO)Cancer cells researchgate.netresearchgate.net
Cholestane-3β,5α,6β-triol (CT)CYP27A127-hydroxy-cholestane-3β,5α,6β-triolCancer cell lines (MCF7, MDA-231, MDA-468), HepG2 cells biorxiv.org
Cholestane-3β,5α,6β-triol (CT)Not specified3β,5α,6β-trihydroxycholanic acidHep G2 cells researchgate.net

Spectroscopic Characterization and Computational Studies of 5,6beta Epoxy 5beta Cholestane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

The stereochemical arrangement of the epoxide and adjacent substituents in epoxycholestanes can be determined through a detailed analysis of scalar coupling constants (J-couplings). hebmu.edu.cn Both homonuclear (¹H-¹H) and heteronuclear (¹H-¹³C) coupling constants are sensitive to the dihedral angles between coupled nuclei, a relationship described by the Karplus equation. researchgate.net

In studies of related 3β,7-dihydroxy-5,6-epoxycholestane diastereoisomers, an exhaustive quantum mechanics (QM)-J-based analysis was performed to replicate experimental H-H and C-H coupling constants. hebmu.edu.cn By comparing the experimentally measured J-values with those calculated for different possible stereoisomers, the correct configuration of the chiral centers at C-5 and C-6 can be unequivocally assigned. hebmu.edu.cn This methodology allows for the precise determination of the stereochemical dispositions of the epoxy functionality. hebmu.edu.cn For instance, the analysis of coupling constants in rings A and B provides sufficient data to confirm the stereochemistry of the 5,6-epoxy group. hebmu.edu.cn

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for Related Epoxycholestanes Note: Data is based on studies of closely related epoxycholestane derivatives, such as 3β,7-dihydroxy-5,6-epoxycholestanes and brassinosteroid analogs, as they provide a model for the spectroscopic behavior of the 5,6β-epoxy-5β-cholestane core structure.

Signal¹H Chemical Shift (δ ppm) & J-values (Hz)¹³C Chemical Shift (δ ppm)
H-6 ~2.9 - 3.1 (d)~65-68
C-5 -~70-75
C-6 -~65-68
CH₃-19 ~1.0 - 1.2 (s)~15-18
CH₃-18 ~0.6 - 0.7 (s)~11-13

This table is illustrative. Actual values vary based on the specific derivative and solvent. hebmu.edu.cnuab.catmdpi.com

Computational chemistry provides a powerful tool for validating structural assignments made from experimental NMR data. Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts of a proposed structure with high accuracy. scholarsresearchlibrary.comuni-bonn.de

For complex molecules like epoxycholestanes, researchers calculate the theoretical chemical shifts for all possible stereoisomers. hebmu.edu.cn These calculated spectra are then compared to the experimental spectrum. The isomer whose calculated chemical shifts show the best correlation with the experimental values is identified as the correct structure. scholarsresearchlibrary.com Studies on related epoxides have shown that the B3LYP functional with a 6-311-G(d,p) basis set can successfully replicate experimental NMR data for this class of compounds, providing definitive stereochemical assignments. hebmu.edu.cn This integrated DFT-NMR approach is a state-of-the-art method for the structural elucidation of new or complex natural products. hebmu.edu.cnbeilstein-journals.org

The five-membered furanoside rings found in some natural products are known to be flexible and can adopt a wide range of conformations. nih.gov While the steroidal backbone of 5,6β-Epoxy-5β-cholestane is more rigid, understanding its precise 3D shape is crucial. The integration of NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) data, with computational methods like molecular dynamics (MD) provides a detailed picture of the molecule's conformational preferences. researchgate.netmdpi.com

Density Functional Theory (DFT)-NMR Chemical Shift Calculations

Mass Spectrometry Techniques for Mechanistic and Isotope Labeling Studies

Mass spectrometry (MS) is a key analytical technique that provides information on the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues for structural elucidation. tutorchase.com

In mass spectrometry, a molecule is ionized to form a molecular ion (parent ion), which can then break apart into smaller, charged fragments. tutorchase.com The pattern of this fragmentation is often predictable and characteristic of the molecule's structure, including the location of functional groups like epoxides. orgchemboulder.comscienceready.com.au

The fragmentation of steroidal epoxides is influenced by the stability of the resulting fragment ions and the strength of the bonds. tutorchase.com The epoxide ring can direct fragmentation pathways. Common fragmentation patterns for steroids include the loss of methyl groups, cleavage of the side chain, and characteristic cleavages of the A, B, C, and D rings. libretexts.org For epoxycholestanes, specific fragmentation pathways involving the opening or cleavage of the epoxide ring can produce diagnostic ions that help to confirm the presence and location of this functional group. miamioh.edu

Table 2: Illustrative Mass Spectrometry Fragmentation Data for Epoxycholestanes Note: The m/z values represent potential fragmentation patterns for the general class of epoxycholestanes under electron ionization (EI) conditions.

m/z ValueInterpretation
386 Molecular Ion (M⁺) for C₂₇H₄₆O
371 Loss of a methyl group (M⁺ - 15)
368 Loss of water (M⁺ - 18, via rearrangement)
273 Cleavage of the side chain
VariousCharacteristic steroid ring cleavages

This table is illustrative and based on general fragmentation rules for steroids and epoxides. tutorchase.comlibretexts.orgnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a reference method for highly accurate and precise quantification. nih.gov The technique involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample. nih.gov Because the labeled standard is chemically identical to the analyte, it co-elutes in chromatography and experiences the same ionization efficiency in the mass spectrometer, correcting for sample loss during preparation and for matrix effects. epa.gov

This methodology has been applied to the quantitative determination of cholesterol and its oxidative metabolites, including 5,6-epoxides, in complex biological samples like human breast fluid. nih.gov In such studies, deuterium-labeled variants of the epoxycholestanes serve as internal standards. nih.gov By measuring the ratio of the natural analyte to the labeled standard using techniques like gas chromatography/mass spectrometry (GC/MS) with selected ion monitoring (SIM), researchers can achieve highly specific and reliable quantification, even with very small sample volumes. nih.govnist.gov This makes IDMS an essential tool for metabolic studies and for accurately measuring the concentration of epoxycholestanes in biological systems. nih.govnih.gov

Fragmentation Pathways of Epoxycholestanes

Theoretical Chemistry and Molecular Modeling

Theoretical and computational chemistry provide powerful tools for understanding the structure, properties, and reactivity of molecules like 5,6β-Epoxy-5β-cholestane at an atomic level. These methods complement experimental data, offering insights that can be difficult or impossible to obtain through laboratory techniques alone.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which in turn illuminate the molecule's stability and reactivity.

For steroidal epoxides, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to optimize the molecular geometry and analyze electronic characteristics. mdpi.comconicet.gov.ar Such analyses for 5,6β-Epoxy-5β-cholestane would reveal key details about its reactivity. The epoxide ring, with its strained three-membered ring and electronegative oxygen atom, is the primary site of electronic interest.

Key Research Findings:

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. For an epoxide, the HOMO is typically associated with the lone pairs of the oxygen atom, while the LUMO is centered on the antibonding orbitals of the C-O bonds. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. DFT calculations can precisely map the distribution and energy of these orbitals. conicet.gov.ar

Reactivity Descriptors: DFT allows for the calculation of various reactivity descriptors, such as the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. For the 5,6β-epoxide, these calculations would likely confirm that the C5 and C6 positions are susceptible to nucleophilic attack, a characteristic feature of epoxide chemistry.

Below is a table representing typical data obtained from DFT calculations for related steroidal compounds.

Calculated Property Typical Method Significance for 5,6β-Epoxy-5β-cholestane
Optimized GeometryDFT (e.g., B3LYP/6-31G(d,p))Predicts bond lengths, bond angles, and dihedral angles of the most stable conformation. mdpi.com
HOMO-LUMO Energy GapTD-DFTIndicates electronic stability and susceptibility to electronic excitation. conicet.gov.ar
Mulliken Atomic ChargesNBO AnalysisQuantifies the partial charges on atoms, highlighting the electrophilic nature of the epoxide carbons.
Molecular Electrostatic Potential (MEP)DFTMaps regions of positive and negative electrostatic potential, visually identifying sites for nucleophilic attack (positive regions near C5/C6).

Molecular Dynamics Simulations of Compound-Protein Interactions (Non-Clinical Receptors)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. arxiv.orgmdpi.com This technique is particularly valuable for investigating how a ligand, such as 5,6β-Epoxy-5β-cholestane, interacts with a protein receptor.

A key protein that interacts with steroidal 5,6-epoxides is cholesterol-5,6-epoxide hydrolase (ChEH), an enzyme that catalyzes the hydrolysis of the epoxide ring to form cholestane-3β,5α,6β-triol. wikipedia.orgnih.govresearchgate.net This interaction is a prime candidate for study via MD simulations to understand the mechanism of enzymatic recognition and catalysis.

Simulating the Interaction with Cholesterol-5,6-Epoxide Hydrolase (ChEH): An MD simulation would begin with the three-dimensional structures of both 5,6β-Epoxy-5β-cholestane and the ChEH enzyme. The simulation models the solvent (typically water) and ions to mimic physiological conditions. The system's trajectory is then calculated by solving Newton's equations of motion for every atom, providing a detailed view of the dynamic binding process.

Key Research Insights from MD Simulations:

Binding Pathway and Pose: MD simulations can map the pathway the epoxide takes to enter the enzyme's active site and predict its most stable binding orientation (pose). This involves the formation of non-covalent interactions, such as hydrogen bonds and van der Waals contacts, between the sterol and amino acid residues in the active site.

Conformational Changes: The binding of the ligand can induce conformational changes in the protein, and vice-versa. MD simulations can capture these dynamic changes, which are often critical for enzyme function.

Role of Water: Simulations can elucidate the role of individual water molecules within the active site, which may be crucial for mediating the hydrolysis reaction.

Binding Free Energy: Advanced computational techniques, such as umbrella sampling or free energy perturbation, can be applied to MD trajectories to calculate the binding free energy, providing a quantitative measure of the binding affinity between the epoxide and the enzyme.

The table below outlines typical parameters used in setting up such a simulation.

MD Simulation Parameter Example Value/Choice Purpose
Force FieldGROMOS, AMBER, CHARMMA set of parameters and equations used to describe the potential energy of the system's particles. researchgate.net
Water ModelTIP3P, SPC/EExplicitly models the solvent environment.
Simulation BoxCubic or dodecahedronDefines the simulation volume, with periodic boundary conditions to simulate a larger system.
Time Step1-2 femtoseconds (fs)The interval at which the system's state is calculated. arxiv.org
Simulation Length100s of nanoseconds (ns)The total duration of the simulation, which must be long enough to observe the biological event of interest.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. arxiv.org

Prediction of Conformational Preferences and Energetics

The three-dimensional shape (conformation) of 5,6β-Epoxy-5β-cholestane is fundamental to its physical properties and biological interactions. The fusion of the epoxide ring to the steroid A/B rings introduces significant conformational constraints. Computational methods are essential for exploring the molecule's conformational landscape and determining the relative energies of different shapes.

Computational Approaches and Findings:

Potential Energy Surface (PES) Scans: To understand the flexibility of the molecule, particularly in its side chain, PES scans can be performed. conicet.gov.ar This involves systematically rotating a specific dihedral angle (torsion angle) and calculating the molecule's energy at each step. The resulting energy profile reveals the most stable (lowest energy) rotational conformations.

Conformational Search Algorithms: Methods like molecular dynamics or Monte Carlo simulations can be used to perform a broader search of the conformational space. researchgate.net These simulations allow the molecule to move and twist, exploring many possible conformations. By sampling conformations over time, the most frequently occurring (and thus most stable) shapes can be identified.

Energetic Analysis: Quantum mechanical calculations (like DFT) can then be used to calculate the precise energies of the most important conformations found in the search. This allows for a quantitative ranking of their relative stabilities. For 5,6β-Epoxy-5β-cholestane, calculations would confirm the preferred chair conformations of the cyclohexane (B81311) rings and the specific puckering of the epoxide ring. Studies on related cholestane (B1235564) compounds have confirmed that the A, B, and C rings of the steroid backbone preferentially adopt a chair conformation. mdpi.com

The relative energies of different conformers are critical, as even minor changes in shape can dramatically affect how the molecule fits into an enzyme's active site.

Conformational Feature Predicted Preference for 5,6β-Epoxy-5β-cholestane Method of Prediction
A/B Ring Junctioncis-fusedBased on 5β steroid stereochemistry
Ring A ConformationChairDFT, Molecular Mechanics mdpi.com
Ring B ConformationChairDFT, Molecular Mechanics mdpi.com
Epoxide Ring Orientationβ (projects "up")Defined by the compound's stereochemistry
Side Chain ConformationExtended (anti-parallel)Potential Energy Surface Scans, MD Simulations researchgate.net

Methodological Advancements in the Analysis of Steroidal Epoxides in Research Matrices

Development of High-Resolution Chromatographic Techniques (e.g., GC/MS, LC/MS)

High-resolution chromatographic techniques coupled with mass spectrometry (MS) have become the gold standard for the analysis of steroidal epoxides. umweltbundesamt.de Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem MS (MS/MS), offer the high selectivity and sensitivity required for distinguishing and quantifying these compounds in intricate biological samples. nih.govnih.govallenpress.com

GC-MS has traditionally been a cornerstone for sterol analysis due to its excellent chromatographic resolution. oup.com For the analysis of 5,6β-Epoxy-5β-cholestane and its isomers, GC-MS provides reliable quantification, often after a derivatization step to increase the volatility and thermal stability of the analytes. walshmedicalmedia.comresearchgate.net Methods have been developed for the simultaneous determination of multiple cholesterol oxidation products (COPs), including the α- and β-epoxides, in various matrices like human breast fluid and animal products. nih.govresearchgate.net The use of selected ion monitoring (SIM) in GC-MS enhances specificity by targeting characteristic ions of the analytes. nih.gov

LC-MS/MS has emerged as a powerful alternative, often circumventing the need for derivatization. allenpress.com This technique is particularly advantageous for analyzing a broad range of steroids and their metabolites in a single run. umweltbundesamt.de Rapid LC-MS/MS methods have been validated for the quantification of reactive oxygen species (ROS)-derived free oxysterols, including 5,6β-epoxycholesterol, in human plasma and atherosclerotic plaques. researchgate.net The coupling of ultra-performance liquid chromatography (UPLC) with MS/MS further enhances separation efficiency and sensitivity, allowing for the detection of steroidal hormones at sub-ng/L levels in environmental water samples, a testament to the technique's power. nih.gov

The choice between GC-MS and LC-MS depends on the specific research question, the matrix being analyzed, and the range of analytes of interest. While GC-MS offers superior peak resolution, LC-MS provides simpler sample preparation and is often better suited for high-throughput analyses. oup.com

Optimization of Sample Preparation and Derivatization for Complex Biological Matrices (Research Grade)

The analysis of 5,6β-Epoxy-5β-cholestane in research-grade biological matrices such as plasma, serum, or tissues presents a significant challenge due to the complexity of the sample and the low concentration of the analyte. jsbms.jpresearchgate.net Therefore, meticulous sample preparation is a critical prerequisite for accurate analysis. uni-muenchen.de This process typically involves several key steps: extraction, saponification, and purification/enrichment. jfda-online.com

Extraction and Saponification: The initial step involves extracting lipids from the sample using organic solvents. env.go.jp To remove the vast excess of triglycerides and cholesteryl esters that can interfere with the analysis, a saponification (alkaline hydrolysis) step is commonly employed. jsbms.jpjfda-online.com However, saponification conditions must be carefully controlled (e.g., temperature and duration) to prevent the degradation of target analytes like 7-ketocholesterol. slu.se

Purification and Enrichment: Following saponification, solid-phase extraction (SPE) is a widely used technique for the cleanup and enrichment of steroidal epoxides from the crude extract. mdpi.comacs.org SPE cartridges, such as those with silica (B1680970) or aminopropyl phases, effectively separate oxysterols from the remaining cholesterol and other lipids. slu.seacs.orgscielo.org.mx This step is crucial for reducing matrix effects and improving the sensitivity of the subsequent chromatographic analysis. mdpi.com

Derivatization: For GC-MS analysis, derivatization is essential to convert the polar hydroxyl group of the sterols into more volatile and thermally stable silyl (B83357) ethers. walshmedicalmedia.comacs.org Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). acs.orgnih.gov The derivatization process itself must be optimized in terms of reaction time and temperature to ensure complete reaction without artifact formation. acs.orgnih.gov While LC-MS can often analyze steroids without derivatization, chemical derivatization can be employed to enhance ionization efficiency and, consequently, sensitivity, by tagging the analyte with a moiety that is readily ionized or easily fragmented. allenpress.comresearchgate.net

Table 1: Overview of Sample Preparation and Derivatization Techniques for Steroidal Epoxide Analysis
StepTechniquePurposeKey ConsiderationsReference
ExtractionLiquid-Liquid ExtractionIsolate lipids from biological matrix.Choice of solvent system is critical for efficiency. env.go.jp
CleanupSaponificationRemove interfering triglycerides and cholesteryl esters.Harsh conditions can degrade certain oxysterols. jfda-online.comslu.se
EnrichmentSolid-Phase Extraction (SPE)Isolate and concentrate oxysterols from the extract.Selection of appropriate sorbent (e.g., silica, aminopropyl) is crucial. acs.orgscielo.org.mx
Derivatization (for GC-MS)Silylation (e.g., with BSTFA, MSTFA)Increase volatility and thermal stability of analytes.Reaction conditions must be optimized for complete derivatization. acs.orgnih.gov
Derivatization (for LC-MS)Chemical TaggingEnhance ionization efficiency and sensitivity.Can improve detection for low-abundance steroids. researchgate.net

Isotope Dilution Mass Spectrometry for Absolute Quantification in Research

For the absolute and accurate quantification of 5,6β-Epoxy-5β-cholestane in research samples, isotope dilution mass spectrometry (IDMS) is the definitive method. researchgate.netresearchgate.net This technique is considered the most reliable approach because it effectively compensates for analyte losses that may occur during the extensive sample preparation and analysis process. nih.govptb.de

The principle of IDMS involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte (e.g., deuterium- or carbon-13-labeled 5,6β-Epoxy-5β-cholestane) to the sample at the very beginning of the analytical procedure. researchgate.netusgs.gov This "spike" or internal standard is chemically identical to the endogenous analyte and therefore behaves identically during extraction, purification, derivatization, and injection. ptb.de

Because the mass spectrometer can differentiate between the endogenous (unlabeled) analyte and the isotope-labeled internal standard based on their mass-to-charge ratio (m/z), the ratio of the two signals is measured. usgs.gov Any loss of analyte during sample workup will affect both the endogenous compound and the internal standard equally, leaving their ratio unchanged. usgs.gov This allows for a highly accurate calculation of the initial concentration of the endogenous analyte in the sample. nih.gov The use of deuterium-labeled standards has been successfully applied in GC-MS and LC-MS/MS methods to quantify cholesterol epoxides and their metabolites in human serum, plasma, and other biological fluids. nih.govresearchgate.netnih.gov Studies have emphasized that the use of deuterated internal standards is an "absolute requirement" for the accurate quantification of 5,6-epoxycholesterols. nih.govresearchgate.net

Table 2: Principles and Advantages of Isotope Dilution Mass Spectrometry (IDMS)
AspectDescriptionReference
Principle A known quantity of a stable isotope-labeled internal standard, chemically identical to the analyte, is added to the sample before processing. researchgate.netusgs.gov
Measurement The mass spectrometer measures the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard. usgs.gov
Key Advantage Corrects for analyte losses during all stages of sample preparation and analysis (extraction, derivatization, injection), leading to high accuracy and precision. nih.govptb.de
Application Considered the "gold standard" or reference method for absolute quantification of small molecules, including steroidal epoxides, in complex matrices. researchgate.netresearchgate.net

Strategies for Enhanced Recovery and Accuracy in Research Sample Analysis

Achieving high recovery and accuracy in the analysis of steroidal epoxides is paramount for obtaining reliable research data. Several strategies focus on optimizing each step of the analytical workflow, from sample handling to final quantification.

A primary challenge is the potential for analyte loss during sample preparation. Studies investigating the recovery of 5,6-epoxycholesterols (5,6-ECs) from serum samples have reported losses of 40% to 60% during extraction, pre-purification by SPE, and trimethylsilylation steps. nih.govresearchgate.net To mitigate this, optimizing these procedures is crucial. For instance, the choice of SPE sorbent and elution solvents can be fine-tuned to maximize the recovery of the target epoxides while efficiently removing interferences. mdpi.com The online coupling of SPE with LC systems can further enhance recovery and precision by automating the cleanup process, reducing sample loss, and minimizing human error. mdpi.com

Accuracy is intrinsically linked to the quantification strategy. As detailed in the previous section, the use of IDMS with stable isotope-labeled internal standards is the most robust approach to ensure accuracy by correcting for procedural losses. usgs.govusgs.gov The purity of the reference materials used for calibration is another critical factor that can significantly affect the accuracy of the final results. nih.gov

Preventing the artificial formation of oxidation products during sample storage and preparation is also essential. The addition of antioxidants like butylated hydroxytoluene (BHT) to solvents during extraction can help prevent autoxidation of the abundant cholesterol precursor into epoxides, which would lead to erroneously high measurements. uio.no Furthermore, avoiding prolonged storage of samples, even when frozen, is recommended to maintain sample integrity. nih.gov

Novel Approaches for Detection and Quantification of Steroidal Epoxide Transformations

Research into the biological significance of 5,6β-Epoxy-5β-cholestane extends beyond the parent compound to its metabolic transformation products. A key metabolite is cholestane-3β,5α,6β-triol (CT), which is formed by the enzymatic hydrolysis of both 5,6α- and 5,6β-epoxycholesterol via the enzyme cholesterol-5,6-epoxide hydrolase (ChEH). nih.govresearchgate.net CT can be further metabolized to other oxysterols, such as 6-oxo-cholestan-3β,5α-diol (OCDO). nih.govresearchgate.net Therefore, analytical methods capable of simultaneously detecting and quantifying the epoxide and its downstream metabolites are highly valuable.

Modern chromatographic methods, particularly GC-MS and LC-MS/MS, are well-suited for this purpose. uni-muenchen.deresearchgate.net These techniques allow for the development of screening methods that can provide a comprehensive profile of multiple steroids and their metabolites in a single analytical run. uni-muenchen.de For example, a GC-MS method was developed to measure the recovery of 5,6-ECs, CT, and OCDO from serum samples, using ¹⁴C-labeled analogs to trace the compounds through each step of the sample workup. researchgate.net This approach not only allows for quantification but also provides insights into the efficiency of the analytical process for each specific compound.

The detection of these transformations can also be achieved using non-chromatographic methods in specific contexts. For instance, colorimetric assays using reagents like 4-(p-nitrobenzyl)-pyridine (NBP) can detect the presence of epoxides and monitor their enzymatic conversion. ucanr.edu While not as specific or quantitative as MS-based methods for complex biological matrices, they can be useful for initial screening or in vitro enzyme assays. ucanr.edu

Furthermore, advanced MS fragmentation techniques (MSⁿ) can aid in the structural elucidation of unknown metabolites. ucl.ac.uk By analyzing the fragmentation patterns of ions in the mass spectrometer, researchers can deduce the structure of transformation products, providing crucial information for understanding metabolic pathways. ucl.ac.ukresearchgate.net The combination of high-resolution separation with sophisticated mass analysis provides a powerful toolkit for exploring the complex biochemistry of steroidal epoxide transformations. ceu.es

Role As a Chemical Probe and Model Compound in Mechanistic Organic Chemistry and Biochemistry

Investigation of Stereoelectronic Effects in Epoxide Chemistry

The reactivity of the epoxide ring in 5,6β-Epoxy-5β-cholestane is profoundly influenced by its stereochemical configuration. The β-orientation of the epoxide, where the oxygen atom projects upwards from the plane of the steroid rings, dictates the trajectory of nucleophilic attack, providing a clear model for studying stereoelectronic principles.

The acid-catalyzed ring-opening of steroidal epoxides is a classic example used to illustrate these effects. chimia.chlibretexts.org The reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org The epoxide oxygen is first protonated by the acid catalyst, creating a good leaving group. libretexts.org This is followed by the nucleophilic attack. In the case of 5,6-epoxysteroids, this process is governed by the Fürst-Plattner rule , which predicts that the nucleophile will add in a trans-diaxial fashion to the epoxide. wikipedia.orgacs.org This preference is due to the reaction proceeding through a lower-energy, chair-like transition state, as opposed to a higher-energy twist-boat conformation that would result from diequatorial addition. wikipedia.orgrsc.org

For 5,6β-Epoxy-5β-cholestane, the cis-fusion of the A and B rings and the β-configuration of the epoxide mean that an incoming nucleophile will preferentially attack at the C-5 position from the α-face (the underside). This leads to the formation of a trans-diaxial product. For instance, the hydrolysis of 5,6β-epoxy-5β-cholestan-3β-ol results in the formation of cholestane-3β,5α,6β-triol. expasy.org This stereospecific outcome makes the compound an excellent substrate for demonstrating the principles of kinetic control and transition state theory in the reactions of cyclic systems. acs.org

Table 1: Stereochemical Outcome of Epoxide Ring-Opening Reactions

Starting Material Reaction Condition Major Product Governing Principle
5,6β-Epoxy-5β-cholestan-3β-ol Acid-catalyzed hydrolysis (H₂O/H⁺) Cholestane-3β,5α,6β-triol Fürst-Plattner Rule (Trans-diaxial opening)
5,6α-Epoxy-5α-cholestan-3β-ol Acid-catalyzed hydrolysis (H₂O/H⁺) Cholestane-3β,5α,6β-triol Fürst-Plattner Rule (Trans-diaxial opening)
Asymmetric Epoxide Basic conditions (e.g., RO⁻) Attack at less substituted carbon SN2 mechanism
Asymmetric Epoxide Acidic conditions (e.g., ROH/H⁺) Attack at more substituted carbon SN1-like mechanism

Use in Elucidating Enzyme Mechanisms of Sterol Metabolism

The 3β-hydroxy derivative of 5,6β-Epoxy-5β-cholestane, known as cholestan-5β,6β-epoxy-3β-ol or cholesterol β-epoxide, serves as a crucial chemical probe for studying the enzymes involved in sterol and oxysterol metabolism. google.compnas.org Its primary role in this context is as a substrate for cholesterol-5,6-oxide hydrolase (ChEH) (EC 3.3.2.11). pnas.orgpnas.orgwikipedia.org

ChEH is a microsomal enzyme that catalyzes the hydrolysis of both 5,6α- and 5,6β-epoxycholesterols to a single product, cholestane-3β,5α,6β-triol. expasy.orgpnas.orgwikipedia.org The use of both the α- and β-epoxide isomers as substrates has been fundamental in characterizing the enzyme's activity and stereospecificity. wur.nl While the enzyme can process both isomers, it demonstrates the remarkable ability to yield the same trans-diol product, highlighting a sophisticated catalytic mechanism capable of handling different substrate stereochemistries to produce a specific product. wikipedia.org

Further research has revealed that ChEH is not a single protein but a hetero-oligomeric complex composed of two enzymes from the cholesterol synthesis pathway: 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (D8D7I) and 3β-hydroxysterol-Δ⁷-reductase (DHCR7). pnas.orgnih.gov This discovery was facilitated by using cholesterol epoxides as probes to identify and characterize the enzymatic activity. Moreover, ChEH has been identified as the "microsomal antiestrogen (B12405530) binding site" (AEBS), a target for the anti-cancer drug tamoxifen (B1202). pnas.orgnih.gov Cholestan-5β,6β-epoxy-3β-ol and its α-isomer are competitive ligands for tamoxifen binding and are used in assays to screen for and characterize ChEH inhibitors. pnas.orgresearchgate.net This makes the compound an indispensable tool for investigating the link between sterol metabolism, cancer pharmacology, and the mechanism of action of drugs like tamoxifen. whiterose.ac.ukaacrjournals.org

Table 2: 5,6β-Epoxycholestane Derivatives in Enzyme Studies

Compound Enzyme Role of Compound Finding
Cholestan-5β,6β-epoxy-3β-ol Cholesterol-5,6-oxide hydrolase (ChEH) Substrate Hydrolyzed to cholestane-3β,5α,6β-triol, used to measure enzyme activity. pnas.orgwikipedia.org
Cholestan-5β,6β-epoxy-3β-ol ChEH / AEBS Competitive Ligand Competes with tamoxifen for binding, demonstrating ChEH is a target of the drug. pnas.orgnih.gov
5,6β-Epoxides Cholesterol 7α-hydroxylase Inhibitor Inhibits the rate-determining step in bile acid synthesis. google.com

As a Substrate for Developing Novel Synthetic Methodologies

The synthesis of 5,6β-epoxysteroids presents a significant chemical challenge. Standard epoxidation methods for Δ⁵-unsaturated steroids, such as using meta-chloroperoxybenzoic acid (mCPBA), generally favor the formation of the 5,6α-epoxide isomer due to the steric hindrance of the angular methyl group at C-10, which blocks the β-face of the molecule. google.com The difficulty in accessing the 5β,6β-epoxy functionality, which is a key structural motif in several naturally occurring steroids with antitumor properties, has driven the development of new synthetic strategies. google.com

Consequently, Δ⁵-unsaturated steroids, the precursors to 5,6β-Epoxy-5β-cholestane, have become benchmark substrates for testing the stereoselectivity of novel epoxidation reagents and catalysts. One of the most successful approaches developed is the use of ketone-catalyzed epoxidation , often employing Oxone as the terminal oxidant. researchgate.nethku.hk This methodology allows for the highly β-selective conversion of a wide range of Δ⁵-steroids into their corresponding 5β,6β-epoxides in high yields. google.comresearchgate.net The development of these methods relies on using substrates like cholesterol derivatives to systematically optimize reaction conditions and catalyst design to favor attack on the more hindered β-face.

Beyond its synthesis, 5,6β-Epoxy-5β-cholestane is a valuable and versatile synthetic intermediate. google.comnih.gov The strained epoxide ring can be opened by a variety of nucleophiles to introduce diverse functionalities at the C-5 and C-6 positions, leading to the synthesis of other biologically active oxysterols and steroid analogs for further study. researchgate.net

Table 3: Synthetic Methodologies for 5,6β-Epoxysteroids

Method Reagents Selectivity for β-Epoxide Key Feature
Peracid Epoxidation mCPBA Low (α-selective) Standard method, but sterically controlled to give the α-isomer. google.com
Ketone-Catalyzed Epoxidation Ketone (catalyst), Oxone High (β/α ratio >8.5:1) Efficient and environmentally friendly method for high β-selectivity. google.comresearchgate.net
Dioxirane Oxidation Dioxiranes (from ketone + Oxone) ~1:1 α/β ratio Often gives poor selectivity without specifically designed ketone catalysts. nih.gov
Metal-Mediated Oxidation KMnO₄ / Metal Salts (e.g., Fe₂(SO₄)₃) High Solid-phase method using low-cost reagents to achieve β-selectivity. researchgate.net

Future Directions in Research on 5,6beta Epoxy 5beta Cholestane

Exploration of Undiscovered Reactivity Patterns

While the enzymatic hydrolysis of 5,6-epoxycholesterols to cholestane-3β,5α,6β-triol by cholesterol-5,6-epoxide hydrolase (ChEH) is a well-established metabolic fate, the full scope of the epoxide's chemical reactivity remains an area ripe for investigation. rhea-db.orgresearchgate.netresearchgate.net Early assumptions suggested that the oxirane (epoxide) ring would confer significant alkylating properties, similar to other carcinogenic epoxides. However, studies have revealed a surprising stability and lack of reactivity with nucleophiles under standard physiological conditions, indicating that its biological interactions may be more specific than previously thought. researchgate.netnih.gov

Future research will likely focus on uncovering the specific conditions or catalysts that can unlock new reaction pathways. Key areas of exploration include:

Catalyst-Mediated Nucleophilic Additions: Investigating reactions with biological nucleophiles, such as the thiol (-SH) groups of cysteine residues or amine (-NH2) groups of lysine (B10760008) residues in proteins. While spontaneous reactions are slow, the presence of specific enzymatic active sites or metal cofactors could catalyze such additions, leading to previously undiscovered protein modifications or metabolic conjugates. researchgate.net

Acid-Catalyzed Rearrangements: Exploring the compound's stability and rearrangement potential in unique acidic microenvironments within cells, such as in the lysosome. Acid-catalyzed opening of the epoxide ring could lead to the formation of novel diol isomers or other rearranged steroidal structures with distinct biological activities. mdpi.com

Photochemical Reactions: The application of photochemical methods could reveal entirely new reactivity patterns. Light-induced reactions, a burgeoning field in organic synthesis, could be used to generate highly reactive intermediates from the epoxycholestane core, enabling novel C-H functionalization or C-C bond cleavage, and creating derivatives unobtainable through traditional thermal chemistry. nih.govacs.org

Oxidative Transformations: Beyond hydrolysis, the potential for further oxidative metabolism of the steroid skeleton is a critical area of interest. The action of cytochrome P450 enzymes, other than those involved in its initial formation, could introduce additional hydroxyl groups or other modifications, expanding the family of related oxysterols. nih.gov

Advanced Computational Approaches for Predictive Modeling

The surprising stability of 5,6beta-Epoxy-5beta-cholestane invites the use of sophisticated computational methods to predict its behavior and guide experimental work. nih.gov Advanced computational chemistry can provide insights into the molecule's electronic structure, conformational dynamics, and reaction energetics at a level of detail that is difficult to achieve through experimentation alone.

Future computational studies are expected to provide significant predictive power in several key areas:

Density Functional Theory (DFT) for Reactivity Analysis: DFT calculations are a powerful tool for understanding chemical reactivity. By modeling the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the most likely sites for nucleophilic and electrophilic attack. tandfonline.com Applying DFT can help rationalize the observed stability of the epoxide and predict which specific reagents or catalytic conditions are most likely to induce a reaction. tandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound within a simulated biological environment, such as a lipid bilayer or the active site of an enzyme. These simulations can reveal crucial information about the compound's preferred orientation, conformational changes upon binding, and the energetic barriers associated with potential reactions. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: For studying potential enzymatic reactions, hybrid QM/MM methods are invaluable. These approaches treat the reacting portion of the molecule and the enzyme's active site with high-level quantum mechanics, while the rest of the protein and solvent are modeled with more efficient molecular mechanics. This allows for accurate prediction of reaction pathways and transition states for processes like enzymatic ring-opening.

Below is a table summarizing computational methods and their potential applications in studying this compound.

Computational MethodApplication in Epoxycholestane ResearchPotential Insights
Density Functional Theory (DFT) Calculating electronic structure, HOMO-LUMO gaps, and reaction energetics. tandfonline.comresearchgate.netPrediction of reactive sites; rationalization of chemical stability; screening for potential catalysts.
Molecular Dynamics (MD) Simulations Simulating the behavior of the molecule in lipid membranes or protein binding pockets. nih.govUnderstanding membrane translocation; predicting binding modes to proteins; identifying key intermolecular interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzyme-catalyzed reactions involving the epoxide ring.Elucidation of detailed reaction mechanisms; calculation of activation energies for enzymatic hydrolysis or other transformations.
Structure & Conformation Analysis Comparing 3D structures and van der Waals volumes of isomers. nih.govCorrelating structural differences with reactivity and biological activity.

Integration with Systems Biology for Deeper Biochemical Understanding (Non-Clinical)

To fully grasp the non-clinical biochemical role of this compound, it must be studied not in isolation, but as a component of complex biological networks. Systems biology, which integrates experimental data from genomics, proteomics, and metabolomics with computational modeling, provides a framework for achieving this holistic understanding.

Future research will focus on integrating data to build a comprehensive picture of the epoxycholestane's role:

Mapping the Oxysterol Interactome: A key goal is to identify the full spectrum of proteins that physically interact with this compound and its metabolites. This goes beyond known enzymes like ChEH to include potential receptors, transcription factors, and transport proteins. rhea-db.orgresearchgate.net Techniques like chemical proteomics can be used to "fish" for binding partners in cell lysates.

Metabolic Flux Analysis: This compound is an intermediate in a larger metabolic pathway originating from cholesterol. nih.govresearchgate.net By using stable isotope tracers (e.g., ¹³C-labeled cholesterol) and tracking their incorporation into the epoxides and downstream metabolites like cholestane-3β,5α,6β-triol, researchers can quantify the flux through this pathway under various conditions. This can reveal regulatory control points and how the pathway is perturbed by external stimuli.

Transcriptomic and Proteomic Analysis: By exposing cells or tissues to this compound, researchers can use transcriptomics (RNA-seq) and proteomics to see which genes and proteins are upregulated or downregulated. This can uncover downstream signaling pathways affected by the compound, such as the Liver X Receptor (LXR) pathway, and provide clues to its function. researchgate.net This approach helps to build regulatory network models connecting the presence of the sterol to cellular responses.

Development of Novel Research Tools and Probes based on Epoxycholestane Structure

The unique steroidal epoxide structure of this compound makes it an attractive scaffold for the design of novel chemical probes and research tools. Such tools are essential for visualizing and quantifying the compound's distribution, interactions, and metabolism in real-time.

Future development in this area will likely include:

Isotopically Labeled Analogs: The synthesis of radiolabeled versions, such as with ¹⁴C or ³H, has been fundamental for metabolic studies. nih.gov Future work will involve synthesizing stable isotope-labeled (e.g., ²H or ¹³C) versions for use in modern mass spectrometry-based lipidomics, allowing for precise quantification and flux analysis without the need for radioactivity. researchgate.net

Fluorescent and Chemiluminescent Probes: By chemically attaching a fluorescent dye or a chemiluminescent moiety to the cholestane (B1235564) skeleton, researchers can create probes to visualize the molecule's subcellular localization in living cells using advanced microscopy techniques. mdpi.com The design would need to be carefully considered to ensure the tag does not disrupt the molecule's natural interactions.

Affinity-Based Probes: Developing derivatives that can be used for affinity purification of binding proteins. This typically involves attaching a biotin (B1667282) tag to the sterol via a linker arm. When introduced to cell lysates, the probe binds to its target proteins, which can then be isolated using streptavidin-coated beads and identified by mass spectrometry.

Mechanism-Based Inhibitors: The epoxycholestane structure can serve as a template for designing specific inhibitors of enzymes in its metabolic pathway, such as ChEH. nih.gov For example, replacing the epoxide oxygen with a more stable, non-hydrolyzable group could create a competitive inhibitor, which would be a valuable tool for studying the consequences of blocking this metabolic pathway.

The table below outlines potential research tools derived from the epoxycholestane structure.

Tool TypeDescriptionResearch Application
Isotopically Labeled Analogs Versions containing stable (e.g., ²H, ¹³C) or radioactive (e.g., ¹⁴C) isotopes. nih.govQuantitative metabolic flux analysis; tracking metabolic fate; use as internal standards in mass spectrometry.
Fluorescent Probes The epoxycholestane scaffold is conjugated to a fluorophore.Real-time imaging of subcellular localization; studying transport dynamics across membranes.
Affinity Probes (e.g., Biotinylated) A biotin tag is attached to the molecule, often via a linker arm.Identification of unknown protein binding partners (receptors, enzymes, transporters).
Mechanism-Based Inhibitors Analogs designed to bind irreversibly or with very high affinity to an enzyme's active site. nih.govProbing the function of specific enzymes like ChEH; studying the biological effect of pathway inhibition.

Q & A

Q. What are the recommended methods for synthesizing 5,6β-Epoxy-5β-cholestane in laboratory settings?

The compound is synthesized via epoxidation of cholest-5-ene using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction requires monitoring stereochemistry to ensure the β-configuration at C-5 and C-6. Structural confirmation should involve nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the epoxide moiety and absence of side products .

Q. What safety protocols are critical for handling 5,6β-Epoxy-5β-cholestane in laboratory experiments?

Use sealed containers to avoid dust inhalation, wear nitrile gloves, safety goggles, and lab coats. Ensure fume hood ventilation during synthesis or handling. Store in a cool, dry environment away from incompatible materials (e.g., strong acids/bases). Although not classified as hazardous, incomplete toxicological data necessitate caution .

Q. Which analytical techniques are most effective for characterizing 5,6β-Epoxy-5β-cholestane?

High-resolution mass spectrometry (HRMS) confirms molecular weight (312.41 g/mol, C₂₀H₂₄O₃). NMR (¹H and ¹³C) identifies stereochemistry at C-5 and C-6. Infrared (IR) spectroscopy detects the epoxide functional group (~850–950 cm⁻¹). Purity assessment via HPLC with UV detection is recommended .

Q. How can researchers distinguish 5,6β-Epoxy-5β-cholestane from its structural isomers?

X-ray crystallography resolves stereochemical ambiguity. Comparative NMR analysis with reference standards (e.g., 5,6α-epoxy derivatives) highlights chemical shift differences at C-5 and C-6. Chiral chromatography may separate enantiomers if present .

Advanced Research Questions

Q. How should experimental designs address the stability of 5,6β-Epoxy-5β-cholestane under varying conditions?

Conduct accelerated stability studies under controlled temperature (e.g., 40°C), humidity (75% RH), and light exposure. Monitor degradation via LC-MS to identify breakdown products (e.g., diols from epoxide ring opening). Use kinetic modeling to predict shelf-life .

Q. What methodologies resolve contradictions in reported toxicity data for 5,6β-Epoxy-5β-cholestane?

Perform systematic reviews (PRISMA guidelines) to assess study heterogeneity. Meta-analyses can reconcile differences in acute toxicity (e.g., LD₅₀ values) by evaluating variables like purity, exposure routes, and model organisms. In vitro assays (e.g., Ames test) clarify mutagenicity risks .

Q. How can reproducibility challenges in synthesizing 5,6β-Epoxy-5β-cholestane be mitigated?

Standardize reaction conditions (temperature, solvent purity, reagent ratios) and document batch-specific parameters (e.g., stirring rate, reaction time). Publish detailed protocols with raw spectral data in supplementary materials to enable cross-validation .

Q. What statistical approaches are optimal for analyzing dose-response relationships in biological studies of 5,6β-Epoxy-5β-cholestane?

Use nonlinear regression models (e.g., Hill equation) for EC₅₀/IC₅₀ calculations. Pairwise comparisons (ANOVA with Tukey post hoc) identify significant differences between treatment groups. Bootstrap resampling accounts for small sample sizes .

Q. What ethical considerations arise when using 5,6β-Epoxy-5β-cholestane in in vivo studies?

Adhere to institutional animal care guidelines (e.g., 3Rs: Replacement, Reduction, Refinement). Justify dosing regimens through preliminary pharmacokinetic studies to minimize harm. Transparently report adverse events in publications .

Q. How should researchers integrate fragmented literature on 5,6β-Epoxy-5β-cholestane into a cohesive hypothesis?

Construct a conceptual framework using tools like mind maps or citation managers (e.g., Zotero). Prioritize studies with rigorous methodology (e.g., controlled experiments over anecdotal reports). Use gap analysis matrices to identify understudied areas (e.g., long-term ecotoxicological impacts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.